molecular formula C38H41Cl2N3O8S B12383901 M3/PDE4 modulator-1

M3/PDE4 modulator-1

Cat. No.: B12383901
M. Wt: 770.7 g/mol
InChI Key: UXEIWFVTAFVRHB-QVRIRJLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

M3/PDE4 modulator-1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

M3/PDE4 modulator-1 has a wide range of scientific research applications, including:

Properties

Molecular Formula

C38H41Cl2N3O8S

Molecular Weight

770.7 g/mol

IUPAC Name

[(1S)-2-(3,5-dichloro-1-oxidopyridin-1-ium-4-yl)-1-(3-ethoxy-4-methoxyphenyl)ethyl] 5-[[[(2S)-1-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxy]-3-hydroxy-1-oxo-2-phenylpropan-2-yl]amino]methyl]thiophene-2-carboxylate

InChI

InChI=1S/C38H41Cl2N3O8S/c1-3-49-33-17-25(9-11-31(33)48-2)32(18-28-29(39)20-43(47)21-30(28)40)50-36(45)35-12-10-27(52-35)19-41-38(23-44,26-7-5-4-6-8-26)37(46)51-34-22-42-15-13-24(34)14-16-42/h4-12,17,20-21,24,32,34,41,44H,3,13-16,18-19,22-23H2,1-2H3/t32-,34-,38+/m0/s1

InChI Key

UXEIWFVTAFVRHB-QVRIRJLUSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)[C@H](CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CN[C@](CO)(C4=CC=CC=C4)C(=O)O[C@H]5CN6CCC5CC6)OC

Canonical SMILES

CCOC1=C(C=CC(=C1)C(CC2=C(C=[N+](C=C2Cl)[O-])Cl)OC(=O)C3=CC=C(S3)CNC(CO)(C4=CC=CC=C4)C(=O)OC5CN6CCC5CC6)OC

Origin of Product

United States

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